molecular formula C12H14ClNO2 B1340733 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride CAS No. 54596-17-7

3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride

Cat. No.: B1340733
CAS No.: 54596-17-7
M. Wt: 239.7 g/mol
InChI Key: CBNXZCUEDLJZPQ-UHFFFAOYSA-N
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Description

3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The isobenzofuran moiety is known for its presence in various biologically active molecules, making this compound of significant interest in scientific research.

Scientific Research Applications

3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound’s properties make it useful in the development of materials with specific characteristics.

Safety and Hazards

The safety information for “3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride” indicates that it should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sigma receptors, which are involved in several cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the sigma-2 receptor, which plays a role in cell proliferation and apoptosis . This compound can alter the expression of genes involved in these processes, thereby impacting cellular behavior and function.

Molecular Mechanism

At the molecular level, 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating receptor activity or enzyme function. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings . Threshold effects and toxicity levels are critical considerations for its application in research.

Metabolic Pathways

3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s overall biochemical impact .

Transport and Distribution

The transport and distribution of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This information is crucial for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its localization is key to elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride typically involves the condensation reaction of ninhydrin with amino derivatives. One common method is the reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro compounds in good to high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to the production of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride.

Chemical Reactions Analysis

Types of Reactions

3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones, while reduction can produce various reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride
  • 3H-spiro[isobenzofuran-1,3’-pyrazole] derivatives

Uniqueness

3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is unique due to its specific spiro linkage and the presence of the isobenzofuran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

spiro[2-benzofuran-3,3'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12;/h1-2,4-5,13H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNXZCUEDLJZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C3=CC=CC=C3C(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.